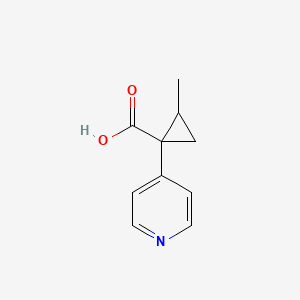
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclopropane ring substituted with a methyl group and a pyridin-4-yl group, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a pyridine derivative, using reagents like diazomethane or diazo compounds under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
- 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- 2-Methyl-1-(pyridin-2-yl)cyclopropane-1-carboxylic acid
- 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring and the position of the pyridinyl group. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
生物活性
2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a cyclopropane ring and a pyridine moiety, suggest diverse interactions with biological targets, which may lead to significant pharmacological effects.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1CC1(C2=CN=CC=C2)C(=O)O |
These properties indicate that the compound is well-positioned for interactions with various biological macromolecules, potentially influencing metabolic pathways and exhibiting therapeutic effects.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring and the pyridine group facilitate binding to target proteins, which can modulate their activity. This interaction may result in alterations to various signaling pathways, leading to pharmacological outcomes such as anti-inflammatory and anticancer effects .
Pharmacological Effects
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of cyclopropane derivatives in inhibiting cancer cell proliferation. For instance, compounds related to this structure have shown efficacy against various cancers, including breast, prostate, and lung cancers .
- Anti-inflammatory Effects : The compound's structural features may allow it to inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .
In Vivo Studies
Recent studies involving animal models have illustrated the efficacy of related compounds in cancer therapy. For example, a study on selective Aurora A inhibitors demonstrated significant tumor reduction in xenograft models when administered systematically . This suggests that similar mechanisms may be exploitable for this compound.
In Vitro Assays
In vitro assays have been conducted to assess the compound's effect on specific cancer cell lines. Results indicated that the compound could induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications to the cyclopropane or pyridine components can significantly influence biological activity. For example, variations in substituents on the pyridine ring have been shown to enhance or diminish anticancer properties .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-methyl-1-pyridin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-10(7,9(12)13)8-2-4-11-5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI 键 |
MXAZPPBFBDXTAK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1(C2=CC=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















